![molecular formula C4H7N3O B2537729 Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine CAS No. 81574-21-2](/img/structure/B2537729.png)

Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

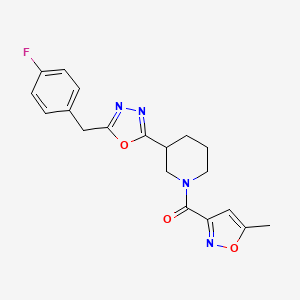

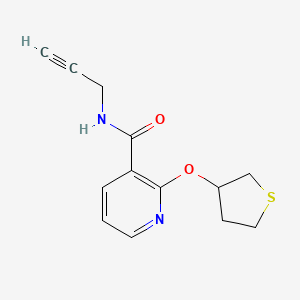

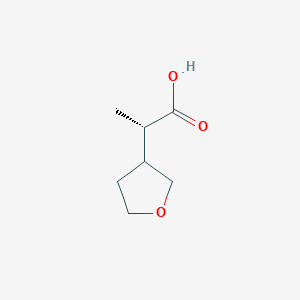

“Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine” is a compound that belongs to the class of 1,2,4-oxadiazoles . Its empirical formula is C5H9N3O and it has a molecular weight of 127.14 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis

The molecular structure of “Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine” consists of a five-membered heterocyclic ring system with two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Oxadiazoles, including Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine, have been studied for their potential as anticancer agents . They can be used as a part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Vasodilator Applications

These compounds have also been explored for their vasodilator properties . This makes them potentially useful in the treatment of conditions like hypertension and other cardiovascular diseases .

Anticonvulsant Applications

Oxadiazoles have shown promise in the treatment of seizures and epilepsy, acting as anticonvulsants .

Antidiabetic Applications

Research has indicated that oxadiazoles could be beneficial in the treatment of diabetes .

High-Energy Core Applications

Oxadiazoles have established themselves as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations . This makes them potentially useful in the field of material science .

Agricultural Applications

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), making them potential candidates for novel antibacterial agents .

Antibacterial Applications

Some 1,2,4-oxadiazole derivatives have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .

Other Miscellaneous Applications

Apart from the above, oxadiazoles have been found to have a wide range of other applications . These include their use in the synthesis of various pharmaceutical compounds , as well as their potential as energetic materials and ionic salts .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

1,2,4-Oxadiazole derivatives, including “Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Future research may focus on discovering novel molecules with excellent biological activities .

Eigenschaften

IUPAC Name |

N,3-dimethyl-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-6-4(5-2)8-7-3/h1-2H3,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEYUXLHKAIWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)

![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)